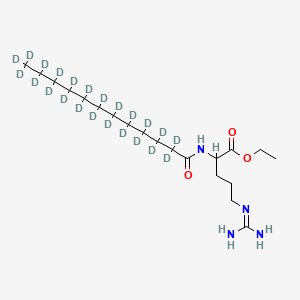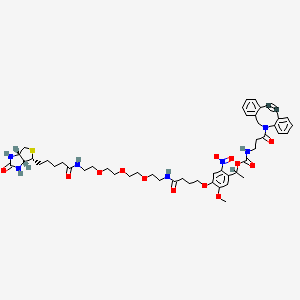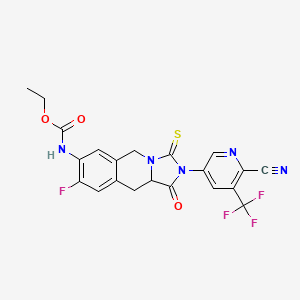
Androgen receptor antagonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androgen receptor antagonists are a class of compounds that inhibit the action of androgens by blocking the androgen receptor. These compounds are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. Androgen receptor antagonist 5 is a novel compound that has shown promise in preclinical studies for its ability to inhibit androgen receptor signaling, which is crucial for the progression of prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 5 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route starts with the cyclization of a compound of formula V to obtain a compound of formula VI. This method is advantageous due to the easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers of the compound. The process is designed to be simple and controllable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Androgen receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Androgen receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Used in the development of new drugs targeting androgen receptors
Mécanisme D'action
Androgen receptor antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural ligands like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is essential for the growth and survival of prostate cancer cells. The compound induces conformational changes in the receptor, leading to its inactivation and subsequent degradation .
Comparaison Avec Des Composés Similaires
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: A newer antagonist with improved efficacy and safety profile.
Uniqueness: Androgen receptor antagonist 5 is unique due to its novel chemical structure and mechanism of action. It has shown effectiveness in preclinical studies against androgen receptor mutations that confer resistance to other antagonists. This makes it a promising candidate for further development and clinical trials .
Propriétés
Formule moléculaire |
C21H15F4N5O3S |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
ethyl N-[2-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate |
InChI |
InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32) |
Clé InChI |
UNBRRZQUTMYFAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


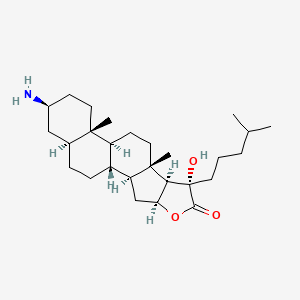
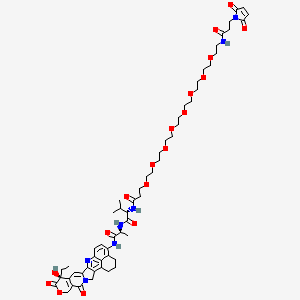
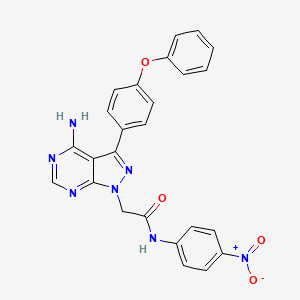

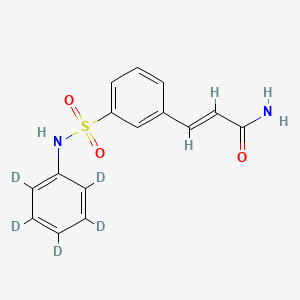
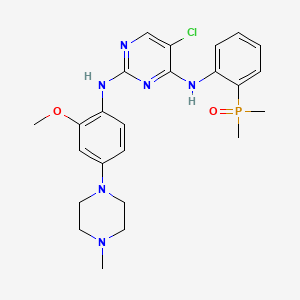
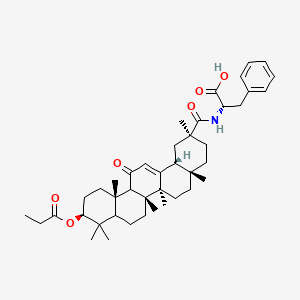

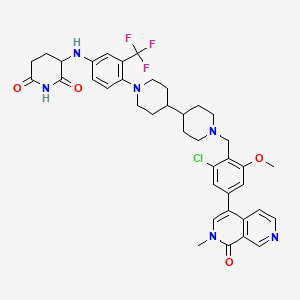
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
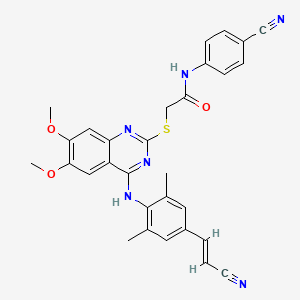
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
